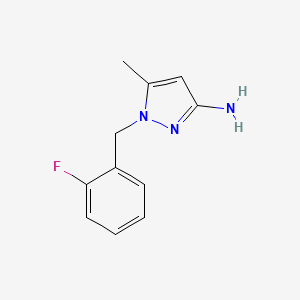

1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine

Descripción general

Descripción

1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a fluorobenzyl group and a methyl group on the pyrazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Mecanismo De Acción

Target of Action

A related compound, 1-(2-fluorobenzyl)-3-butyl-8-(n-acetyl-4-aminobenzyl)-xanthine, is reported to target phosphoenolpyruvate carboxykinase, cytosolic [gtp] in humans . This enzyme plays a crucial role in gluconeogenesis, the process of glucose synthesis.

Mode of Action

Compounds with similar structures, such as soluble guanylate cyclase (sgc) stimulators, enhance the cyclic guanosine monophosphate pathway independently of nitric oxide . This suggests that 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.

Pharmacokinetics

Related compounds like vericiguat, an oral soluble guanylate cyclase stimulator, demonstrate virtually complete absorption and increased exposure with food . It has high oral bioavailability and dose-proportional pharmacokinetics in healthy volunteers . Most drug metabolism is achieved by glucuronidation .

Métodos De Preparación

The synthesis of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl bromide with 5-methyl-1H-pyrazole-3-amine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Cardiovascular Applications

The compound has been identified as a potential treatment for various cardiovascular conditions. Research indicates that it may be effective in addressing:

- Hypertension and Heart Failure : The compound can be utilized in treating both acute and chronic heart failure, as well as resistant hypertension. It has shown promise in managing coronary heart disease and arrhythmias, which include atrial fibrillation and ventricular tachyarrhythmias .

- Peripheral Vascular Diseases : It may also be beneficial for peripheral vascular diseases, aiding in the management of conditions such as claudication and Raynaud's phenomenon .

Pulmonary Applications

The compound has significant implications in pulmonary health:

- Pulmonary Hypertension : It acts as a soluble guanylate cyclase stimulator, making it a candidate for treating pulmonary arterial hypertension and other forms of pulmonary hypertension associated with various diseases, including chronic obstructive pulmonary disease (COPD) and pulmonary fibrosis .

Central Nervous System Applications

The compound's influence extends to neurological conditions:

- Cognitive Disorders : There is evidence suggesting that it may enhance cognitive functions and memory performance in patients suffering from age-related cognitive decline, vascular dementia, and Alzheimer’s disease. This is attributed to its ability to modulate the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway .

- Migraine Treatment : The compound may also play a role in migraine management by improving cerebral perfusion and controlling pain states associated with migraines .

Anti-inflammatory Properties

In addition to its cardiovascular and neurological applications, 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine exhibits anti-inflammatory actions:

- Treatment of Inflammatory Diseases : It has potential use in treating inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease (IBD), and sepsis. Its anti-inflammatory properties could help mitigate the effects of these diseases by reducing systemic inflammation .

Data Table of Applications

| Application Area | Specific Conditions | Mechanism/Action |

|---|---|---|

| Cardiovascular | Hypertension, Heart Failure, Arrhythmias | Modulation of vascular tone and cardiac function |

| Pulmonary | Pulmonary Hypertension, COPD | Soluble guanylate cyclase stimulation |

| Central Nervous System | Alzheimer’s Disease, Vascular Dementia | NO/cGMP pathway modulation |

| Anti-inflammatory | Rheumatoid Arthritis, Inflammatory Bowel Disease | Reduction of systemic inflammation |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- A patent study outlines its use in treating multiple cardiovascular diseases, emphasizing its role in managing heart failure and hypertension through various mechanisms including vasodilation and reduction of myocardial oxygen demand .

- Research into its application for pulmonary hypertension indicates promising results in improving hemodynamics and exercise capacity in affected patients .

Comparación Con Compuestos Similares

1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

Fluorobenzene: A simpler compound with a single fluorine atom on the benzene ring, used as a precursor in organic synthesis.

1-(2-fluorobenzyl)-1H-pyrazole: A related compound with a similar structure but lacking the methyl group on the pyrazole ring.

5-methyl-1H-pyrazole-3-amine: A compound with a similar pyrazole core but without the fluorobenzyl group.

The uniqueness of this compound lies in the combination of the fluorobenzyl and methyl groups, which can impart specific chemical and biological properties not found in the other similar compounds.

Actividad Biológica

1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including HeLa and A375, with IC values indicating potent activity. The compound's mechanism involves the inhibition of specific kinases associated with cancer progression.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In animal models, it exhibited significant inhibition of edema and pain response, suggesting its potential as an analgesic agent.

The biological activity of this compound primarily involves its interaction with enzyme targets and receptors:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression.

- Receptor Modulation : It also modulates receptor activity, particularly those involved in inflammatory pathways, enhancing its therapeutic profile against inflammation.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study 1 : A study evaluated the compound's effect on human cancer cell lines, reporting an IC value of 0.36 µM against CDK2, demonstrating its selectivity over other kinases .

- Study 2 : Another investigation focused on its anti-inflammatory activity in a carrageenan-induced edema model in rats, where it showed up to 87% inhibition compared to a control group treated with phenylbutazone .

Table 1: Biological Activity Summary

| Activity Type | Model/System | Result | Reference |

|---|---|---|---|

| Anticancer | HeLa Cell Line | IC = 0.36 µM | |

| Anti-inflammatory | Rat Edema Model | Up to 87% inhibition | |

| Enzyme Inhibition | CDK2 Inhibition | Selective inhibitor |

Table 2: Structure-Activity Relationship (SAR)

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-8-6-11(13)14-15(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUPNZMCYJMVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424512 | |

| Record name | 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925146-07-2 | |

| Record name | 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.